TAMRA alkyne, 6-isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

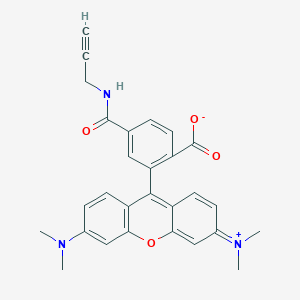

Tetramethylrhodamine (TAMRA) alkyne, pure 6-isomer. TAMRA is a popular dye that is used in qPCR and other applications. It forms a FRET pair with FAM (serving as an acceptor). This product is a terminal alkyne for copper-catalyzed Click chemistry. It can be conjugated with azide groups using CuAAc reaction.

Aplicaciones Científicas De Investigación

Fluorescent Labeling for Biomolecular Imaging

TAMRA alkyne, 6-isomer is extensively used in biomolecular imaging due to its strong fluorescent properties. The compound's alkyne group allows for efficient conjugation with azide groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as click chemistry. This technique is particularly valuable for tagging proteins, nucleic acids, and other cellular components. The high quantum yield (0.1) and photostability of TAMRA enable researchers to visualize dynamic biological processes in real-time, making it suitable for long-term imaging studies .

Development of Fluorescent Probes for Enzyme Activity

The versatility of this compound extends to the design of fluorescent probes that monitor enzyme activity. By conjugating TAMRA to specific substrates that are cleaved or modified by target enzymes, researchers can observe changes in fluorescence that correspond directly to enzymatic activity. This application is particularly useful in drug discovery and enzyme kinetics studies where accurate measurements of enzyme activity are crucial .

Quantitative Analysis of Biomolecular Interactions

Quantitative analysis of biomolecular interactions is essential in molecular biology and pharmacology. This compound is often employed in fluorescence resonance energy transfer (FRET) and fluorescence anisotropy assays to study interactions between proteins, DNA, and small molecules. When coupled with appropriate acceptor dyes, TAMRA's fluorescence can be used to measure distances and conformational changes at the molecular level. This capability provides insights into binding affinities and interaction dynamics critical for understanding complex biological systems .

Cellular Uptake and Localization Studies

Understanding how molecules enter cells and their localization is vital for drug delivery and cell biology research. This compound can be conjugated with various small molecules, peptides, and nanoparticles to investigate their cellular uptake and distribution. The bright fluorescence allows precise localization of conjugated molecules within cells, facilitating studies on intracellular trafficking pathways and optimizing delivery systems. This application is particularly valuable in developing targeted therapies where efficient cellular delivery is crucial for therapeutic efficacy .

Case Study 1: Enzyme Activity Monitoring

In a study published by researchers at a prominent university, TAMRA alkyne was conjugated with a specific substrate to monitor the activity of a protease enzyme. The fluorescence intensity correlated directly with enzymatic activity, allowing for high-throughput screening of potential inhibitors.

Case Study 2: Cellular Uptake Studies

Another research group utilized TAMRA alkyne-conjugated nanoparticles to track the cellular uptake in cancer cells. The study demonstrated that the nanoparticles localized primarily in the cytoplasm after a defined period, providing insights into the mechanisms of drug delivery.

Propiedades

Fórmula molecular |

C28H25N3O4 |

|---|---|

Peso molecular |

467.53 |

Nombre IUPAC |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(prop-2-ynylcarbamoyl)benzoate |

InChI |

InChI=1S/C28H25N3O4/c1-6-13-29-27(32)17-7-10-20(28(33)34)23(14-17)26-21-11-8-18(30(2)3)15-24(21)35-25-16-19(31(4)5)9-12-22(25)26/h1,7-12,14-16H,13H2,2-5H3,(H-,29,32,33,34) |

Clave InChI |

ZKVFIMYNEWHSCO-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC#C)C(=O)[O-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TAMRA alkyne, 6-isomer |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.